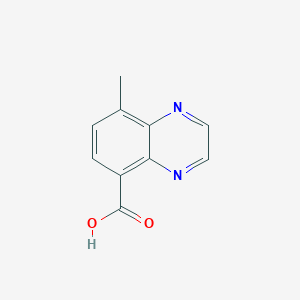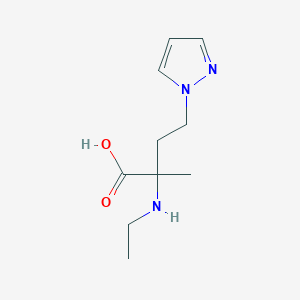
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is a compound with a unique structure that includes an ethylamino group, a methyl group, and a pyrazolyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with a suitable precursor, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The final step involves the formation of the butanoic acid moiety under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The ethylamino and pyrazolyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
- 2-(Ethylamino)-2-methyl-4-(1h-imidazol-1-yl)butanoic acid
- 2-(Ethylamino)-2-methyl-4-(1h-thiazol-1-yl)butanoic acid
Uniqueness
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is unique due to the presence of the pyrazolyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-11-10(2,9(14)15)5-8-13-7-4-6-12-13/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,15) |
Clave InChI |
HYHKRVIOMDKMCR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(CCN1C=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



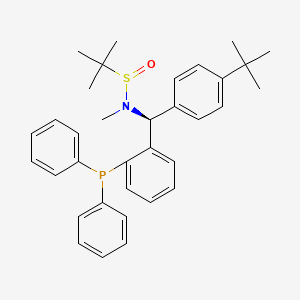
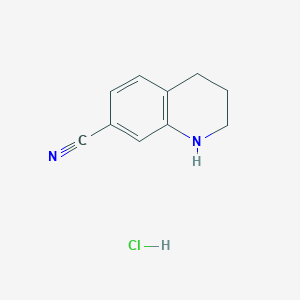
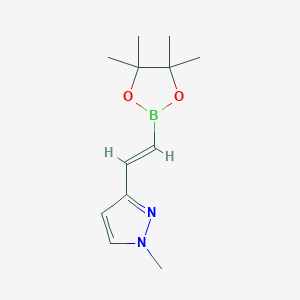
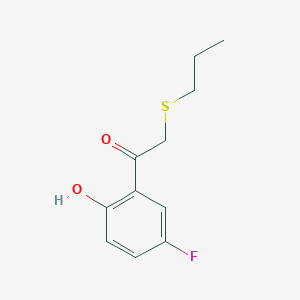
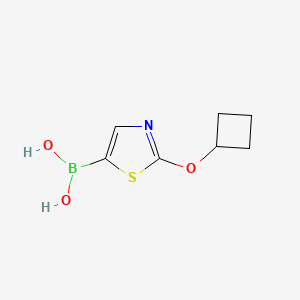
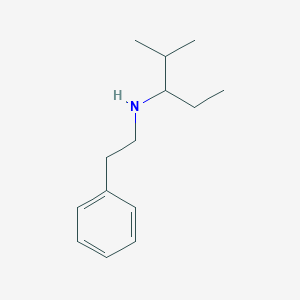
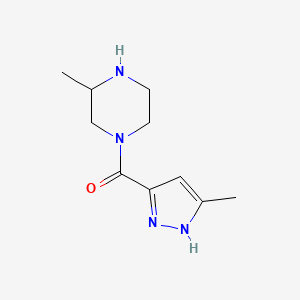
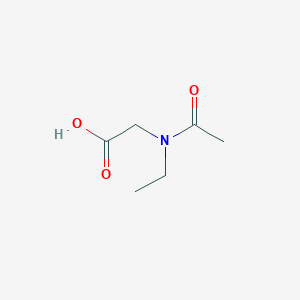
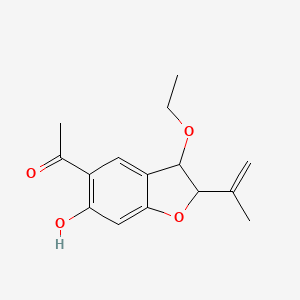
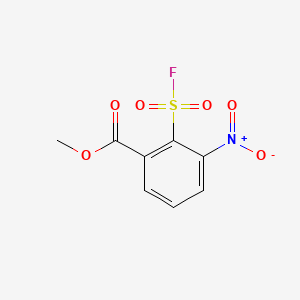
![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
